ethyl 6-oxo-3H-pyridazine-3-carboxylate

Physicochemical characterization LogP Heterocyclic building blocks

Ethyl 6-oxo-3H-pyridazine-3-carboxylate (CAS 63001-31-0) is the direct, documented synthetic precursor to deucravacitinib (BMS-986165, Sotyktu™), the FDA-approved oral TYK2 allosteric inhibitor for plaque psoriasis. Its 6-oxo/6-hydroxy lactam-lactim tautomeric system enables nucleophilic substitution and cyclization pathways absent in generic pyridazine esters such as ethyl pyridazine-3-carboxylate or ethyl 6-chloropyridazine-3-carboxylate. Procure this specific molecular architecture—not a substitute—for TYK2 inhibitor programs, kinase screening libraries, positive inotropic PDE-III agent synthesis, and deucravacitinib impurity reference standard preparation.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Cat. No. B12358476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-oxo-3H-pyridazine-3-carboxylate
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C=CC(=O)N=N1
InChIInChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-5H,2H2,1H3
InChIKeyJWRWGULQNGXMOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Oxo-3H-pyridazine-3-carboxylate: Sourcing and Specification Guide for the Pyridazinone Scaffold


Ethyl 6-oxo-3H-pyridazine-3-carboxylate (CAS 63001-31-0, C₇H₈N₂O₃, MW 168.15) is a heterocyclic building block featuring a 6-oxo-1,6-dihydropyridazine core with a 3-ethyl carboxylate substituent . The compound exists in equilibrium between its 6-oxo and 6-hydroxy tautomeric forms (hence the synonym ethyl 6-hydroxypyridazine-3-carboxylate) , and is characterized by moderate lipophilicity (LogP 0.87) and a boiling point of 381.8°C at 760 mmHg . This scaffold is commercially available from multiple suppliers at purities ranging from 96% to ≥99%, with typical procurement specifications including MFCD11044476 and MFCD00160459 as MDL identifiers . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, antiangiogenic agents, and positive inotropic compounds [1].

Why Ethyl 6-Oxo-3H-pyridazine-3-carboxylate Cannot Be Casually Substituted: Evidence-Based Differentiation for Procurement


Generic substitution of ethyl 6-oxo-3H-pyridazine-3-carboxylate with structurally similar pyridazine esters—such as ethyl pyridazine-3-carboxylate (CAS 39123-39-2, C₇H₈N₂O₂, MW 152.15) or ethyl 6-chloropyridazine-3-carboxylate (CAS 75680-92-1)—is scientifically unwarranted due to fundamental differences in reactivity, tautomeric behavior, and downstream synthetic utility [1]. The 6-oxo (6-hydroxy) functionality introduces a reactive lactam/lactim system absent in the parent pyridazine ester, enabling distinct nucleophilic substitution and cyclization pathways [2]. More critically, the compound serves as the direct and documented synthetic precursor to deucravacitinib (BMS-986165, Sotyktu™), the FDA-approved TYK2 inhibitor for moderate-to-severe plaque psoriasis—a specific industrial application not shared by other pyridazine carboxylate isomers or substituted analogs . The following evidence table quantifies these differential properties, establishing clear procurement criteria for scientific and industrial users who require this specific molecular architecture rather than a generic pyridazine ester.

Ethyl 6-Oxo-3H-pyridazine-3-carboxylate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Physicochemical Comparison: Ethyl 6-Oxo-3H-pyridazine-3-carboxylate vs. Ethyl Pyridazine-3-carboxylate

Ethyl 6-oxo-3H-pyridazine-3-carboxylate exhibits distinct physicochemical properties relative to the non-oxygenated ethyl pyridazine-3-carboxylate comparator, differences that directly impact solubility, chromatographic behavior, and formulation considerations .

Physicochemical characterization LogP Heterocyclic building blocks

Reactivity Differentiation: 6-Oxo vs. 6-Chloro Substitution in Pyridazine-3-carboxylate Esters

The 6-oxo (6-hydroxy) functionality in ethyl 6-oxo-3H-pyridazine-3-carboxylate confers fundamentally different reactivity compared to the 6-chloro analog ethyl 6-chloropyridazine-3-carboxylate . While the 6-chloro derivative requires nucleophilic aromatic substitution (SNAr) conditions for functionalization, the 6-oxo compound participates in condensation and cyclization reactions characteristic of pyridazinones [1].

Nucleophilic substitution Synthetic methodology Medicinal chemistry

Industrial Application Differentiation: Documented vs. Non-Documented Pharmaceutical Intermediate Status

Ethyl 1,6-dihydro-4-hydroxy-6-oxo-3-pyridazinecarboxylate (CAS 1352925-63-3)—a derivative of ethyl 6-oxo-3H-pyridazine-3-carboxylate bearing an additional 4-hydroxy group—is explicitly documented as the pharmaceutical intermediate for deucravacitinib (BMS-986165) API synthesis . No such direct industrial linkage exists for ethyl pyridazine-3-carboxylate, ethyl 6-chloropyridazine-3-carboxylate, or other regioisomeric pyridazine esters in currently approved pharmaceutical manufacturing processes.

Pharmaceutical intermediate API synthesis Deucravacitinib

Thermal Stability and Handling Differentiation: Storage Requirements vs. Non-Oxygenated Analogs

Ethyl 6-oxo-3H-pyridazine-3-carboxylate requires refrigerated storage (2-8°C) in sealed containers to maintain chemical integrity, a handling requirement that may differ from more robust non-oxygenated pyridazine esters [1]. The compound is classified as an irritant with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Stability Storage conditions Safety data

Ethyl 6-Oxo-3H-pyridazine-3-carboxylate: Validated Research and Industrial Application Scenarios


Synthesis of Deucravacitinib (BMS-986165) API and Related Impurity Standards

Ethyl 6-oxo-3H-pyridazine-3-carboxylate and its 4-hydroxy derivative (CAS 1352925-63-3) serve as key pharmaceutical intermediates in the synthesis of deucravacitinib, the FDA-approved oral selective TYK2 allosteric inhibitor for moderate-to-severe plaque psoriasis . Additionally, 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (derived from this scaffold) is utilized as a fully characterized reference standard (Deucravacitinib Impurity 11) for regulatory-compliant analytical method development and quality control [1].

Construction of Pyridopyridazine and Pyrrolopyridazine Libraries via Hydrazide Intermediates

Ethyl 1-aryl-5-cyano-1,6-dihydro-4-methyl-6-oxopyridazine-3-carboxylate (a substituted analog of the target compound) undergoes reaction with hydrazine hydrate in ethanol to form the corresponding hydrazide, which serves as a versatile intermediate for synthesizing carbamates, semicarbazides, ureas, and pyrrolopyridazine derivatives [2]. This established reactivity pathway enables the construction of diverse heterocyclic libraries for medicinal chemistry screening programs targeting kinase inhibition and antiangiogenic activity [3].

Development of Positive Inotropic Agents with PDE-III Inhibitory Activity

The 6-oxo-pyridazine scaffold has been validated as a privileged structure for designing positive inotropic compounds with PDE-III inhibitory activity and calcium-sensitizing properties [4]. Ethyl 6-oxo-3H-pyridazine-3-carboxylate serves as a foundational building block for synthesizing 6-oxo-pyridazine derivatives bearing various substituents at the N1, C3, C4, and C5 positions, which have been demonstrated to exhibit enhanced and more selective inotropy-increasing activity compared to earlier-generation cardiotonic agents [5]. This application scenario is particularly relevant for cardiovascular drug discovery programs focused on heart failure therapeutics.

Preparation of Polyfunctionally Substituted Pyridazines, Phthalazines, and Thienopyridazines

Ethyl pyridazine-3-carboxylate derivatives bearing a methyl function (including analogs of ethyl 6-oxo-3H-pyridazine-3-carboxylate) undergo reaction with arylidenemalononitrile to yield phthalazine derivatives and with elemental sulfur to yield thieno[3,4-c]pyridazines [6]. These transformations enable the systematic exploration of chemical space around the pyridazine core, generating novel polyfunctionalized heterocycles with potential applications in materials science and bioactive molecule discovery.

Quote Request

Request a Quote for ethyl 6-oxo-3H-pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.